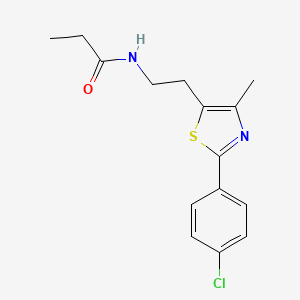
N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(4-クロロフェニル)-4-メチルチアゾール-5-イル)エチル)プロピオンアミドは、チアゾール誘導体のクラスに属する有機化合物です。この化合物は、チアゾール環、クロロフェニル基、およびプロピオンアミド部分の存在によって特徴付けられます。
準備方法
合成経路と反応条件
N-(2-(2-(4-クロロフェニル)-4-メチルチアゾール-5-イル)エチル)プロピオンアミドの合成は、通常、以下の手順が含まれます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの反応を含むハントシュチアゾール合成によって合成できます。
クロロフェニル基の導入: クロロフェニル基は、4-クロロベンジルクロリドを用いた求核置換反応によって導入できます。
プロピオンアミド部分の付加: 最後のステップは、中間体化合物とプロピオニルクロリドを反応させてプロピオンアミド基を形成することです。
工業生産方法
N-(2-(2-(4-クロロフェニル)-4-メチルチアゾール-5-イル)エチル)プロピオンアミドの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。これは、通常
化学反応の分析
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes in metabolic pathways, leading to the disruption of cellular processes in microbes or cancer cells.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-[2-(4-chlorophenyl)ethyl]propanamide
- 2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
- N-[2-(4-chlorophenyl)ethyl]propanamide
Uniqueness
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the 4-chlorophenyl group and the thiazole ring enhances its potential bioactivity compared to similar compounds.
特性
分子式 |
C15H17ClN2OS |
|---|---|
分子量 |
308.8 g/mol |
IUPAC名 |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]propanamide |
InChI |
InChI=1S/C15H17ClN2OS/c1-3-14(19)17-9-8-13-10(2)18-15(20-13)11-4-6-12(16)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,17,19) |
InChIキー |
WQRFHNZYWZMJQP-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NCCC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-diethoxy-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260537.png)
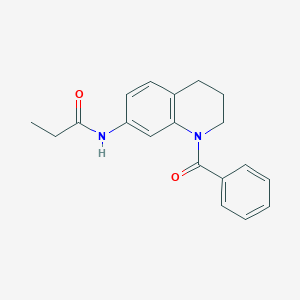

![Ethyl 4-({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11260544.png)
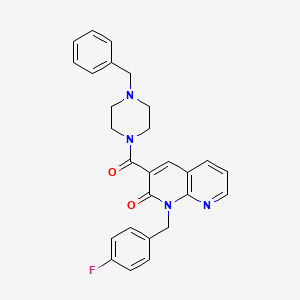
![7-(4-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260572.png)
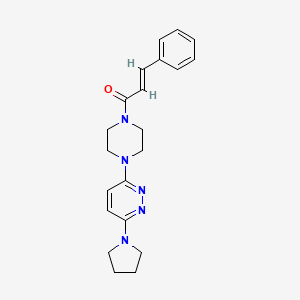
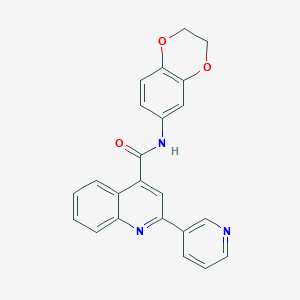
![N1-(2,6-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260581.png)
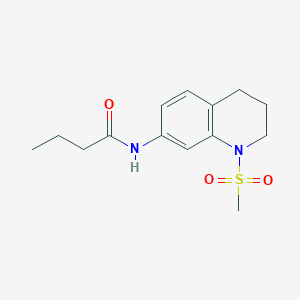
![N-(4-chlorobenzyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260601.png)

![7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260611.png)
